molecular formula C20H20N2O B3501422 2-(2,3-dihydro-1H-indol-1-yl)-1-(2,3-dimethyl-1H-indol-1-yl)ethanone

2-(2,3-dihydro-1H-indol-1-yl)-1-(2,3-dimethyl-1H-indol-1-yl)ethanone

Cat. No.: B3501422
M. Wt: 304.4 g/mol
InChI Key: YYXWDWYENXQRMB-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-indol-1-yl)-1-(2,3-dimethyl-1H-indol-1-yl)ethanone is a bifunctional indole derivative featuring two distinct heterocyclic moieties:

  • 2,3-Dihydro-1H-indol-1-yl (indoline): A partially saturated indole ring, which enhances conformational flexibility compared to fully aromatic indoles .
  • 2,3-Dimethyl-1H-indol-1-yl: A fully aromatic indole substituted with methyl groups at positions 2 and 3, increasing steric bulk and electron-donating effects . These groups are linked via an ethanone bridge, a structural motif known to influence polarity and hydrogen-bonding capacity .

Properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)-1-(2,3-dimethylindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-14-15(2)22(19-10-6-4-8-17(14)19)20(23)13-21-12-11-16-7-3-5-9-18(16)21/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXWDWYENXQRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C(=O)CN3CCC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-1-(2,3-dimethyl-1H-indol-1-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,3-dihydro-1H-indole and 2,3-dimethyl-1H-indole.

    Condensation Reaction: The two indole derivatives are then subjected to a condensation reaction in the presence of a suitable catalyst, such as an acid or base, to form the ethanone linker.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, cost, and scalability. Common industrial methods include:

    Batch Synthesis: This method involves the stepwise addition of reactants in a controlled environment, followed by purification and isolation of the product.

    Continuous Flow Synthesis: This method allows for the continuous addition of reactants and removal of products, which can improve efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-indol-1-yl)-1-(2,3-dimethyl-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ethanone linker to an alcohol group.

    Substitution: The indole moieties can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of 2-(2,3-dihydro-1H-indol-1-yl)-1-(2,3-dimethyl-1H-indol-1-yl)ethanol.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

2-(2,3-dihydro-1H-indol-1-yl)-1-(2,3-dimethyl-1H-indol-1-yl)ethanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.

    Biological Studies: It is used as a probe to study biological pathways and molecular interactions involving indole derivatives.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-1-(2,3-dimethyl-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes involved in key biological processes, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors, modulating their activity and influencing cellular responses.

    Signal Transduction: The compound can affect signal transduction pathways, altering cellular functions and responses.

Comparison with Similar Compounds

Key Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Activity
2-(2,3-Dihydro-1H-indol-1-yl)-1-(2,3-dimethyl-1H-indol-1-yl)ethanone C₁₉H₂₀N₂O 292.38 2,3-Dimethylindole; dihydroindole Hypothesized kinase modulation
1-(7-Chloro-2,3-dihydro-1H-indol-1-yl)ethanone C₁₀H₁₀ClNO 195.65 7-Chloro Antimicrobial
2-(6-Bromo-1H-indol-1-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethanone C₁₈H₁₅BrN₂O 355.23 6-Bromo Anticancer
GSK 2606414 C₂₄H₂₃F₃N₄O₂ 456.47 Trifluoromethylphenyl PERK inhibition (IC₅₀ = 0.4 nM)

Research Findings and Implications

  • Substituent Effects : Methyl groups enhance steric hindrance and electron density, favoring hydrophobic interactions, while halogens (Cl, Br) improve electrophilicity and target binding .
  • Dihydroindole vs.
  • Ethanone Linker: The ketone group serves as a hydrogen-bond acceptor, critical for interactions with enzymatic active sites .

Biological Activity

2-(2,3-dihydro-1H-indol-1-yl)-1-(2,3-dimethyl-1H-indol-1-yl)ethanone is a compound within the indole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2OC_{15}H_{18}N_{2}O, with a molecular weight of approximately 242.32 g/mol. The compound features two indole moieties linked through an ethanone group, which contributes to its unique biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. In particular:

CompoundCell LineIC50 (µM)Reference
Compound AA431 (human epidermoid carcinoma)<10
Compound BJurkat (T-cell leukemia)<15
Compound CU251 (human glioblastoma)<20

These findings suggest that the compound may interact with cellular pathways involved in cancer progression.

Anti-inflammatory and Analgesic Properties

Indole derivatives have also been investigated for their anti-inflammatory and analgesic properties . A study focusing on similar compounds revealed that they act as selective inhibitors of the COX-2 enzyme, which is crucial in mediating inflammatory responses:

CompoundActivity TypeEfficacyReference
D-7Anti-inflammatoryStrongest among tested compounds
D-8AnalgesicModerate efficacy observed

The ability to inhibit COX-2 indicates potential as a therapeutic agent for conditions characterized by inflammation.

Antibacterial Activity

Another significant aspect of the biological activity of this compound is its antibacterial properties . Research has shown that certain indole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Compound XStaphylococcus aureus (MRSA)5
Compound YEscherichia coli10

These results underscore the potential for developing new antibacterial agents from indole-based structures.

Case Studies

A notable case study involved the synthesis and evaluation of several indole derivatives for their biological activities. The study found that modifications to the indole core significantly influenced both cytotoxicity and antibacterial efficacy. The most promising candidates were subjected to further pharmacological testing and molecular docking studies to elucidate their mechanisms of action.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-dihydro-1H-indol-1-yl)-1-(2,3-dimethyl-1H-indol-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-(2,3-dihydro-1H-indol-1-yl)-1-(2,3-dimethyl-1H-indol-1-yl)ethanone

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